6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
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Overview
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, a pyranone ring, and a nitro-substituted benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Derivative: Starting with 1-methylimidazole, a thiolation reaction is performed using a suitable thiolating agent to introduce the thioether group.
Pyranone Ring Formation: The intermediate is then subjected to a cyclization reaction to form the pyranone ring. This step often requires specific catalysts and controlled conditions to ensure the correct ring structure.
Esterification: The final step involves the esterification of the pyranone intermediate with 4-chloro-3-nitrobenzoic acid. This reaction typically uses a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chloro group on the benzoate ring can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted benzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be investigated for its antimicrobial, antifungal, or anticancer properties. The presence of the imidazole ring, in particular, is known to be a pharmacophore in many biologically active molecules.
Industry
In materials science, the compound might be explored for its potential use in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups could impart interesting characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate exerts its effects would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting essential biological processes. The imidazole ring could play a role in binding to metal ions or interacting with enzyme active sites, while the nitro group might be involved in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Lacks the chloro and nitro substituents, which could result in different reactivity and biological activity.
4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate: Lacks the imidazole and thioether groups, potentially reducing its versatility in chemical reactions and biological interactions.
1-methyl-1H-imidazol-2-yl 4-chloro-3-nitrobenzoate: Lacks the pyranone ring, which could affect its stability and reactivity.
Uniqueness
The uniqueness of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate lies in its combination of functional groups, which provides a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O6S/c1-20-5-4-19-17(20)28-9-11-7-14(22)15(8-26-11)27-16(23)10-2-3-12(18)13(6-10)21(24)25/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVNVYVQXYWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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